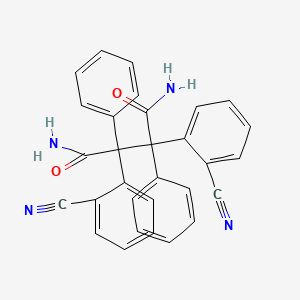
4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as AMT, is a synthetic compound that belongs to the class of thiazole derivatives. This compound has been studied for its potential use in scientific research, particularly in the field of neuroscience. In We will also list future directions for further research.
作用机制
The exact mechanism of action of 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to act as a partial agonist at the serotonin 2A receptor, which results in increased serotonin signaling in the brain. This increased signaling may lead to alterations in mood, perception, and cognition. 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide may also act as a dopamine reuptake inhibitor, which may result in increased dopamine signaling in the brain and alterations in reward and motivation.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may lead to alterations in mood, perception, and cognition. 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to increase heart rate and blood pressure, which may be due to its effects on the sympathetic nervous system.
实验室实验的优点和局限性
One advantage of using 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a potential tool for studying the neural mechanisms underlying mood, perception, and cognition. However, one limitation of using 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is its potential for abuse and toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for further research on 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to study its potential therapeutic uses, such as in the treatment of depression or anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide and its potential for abuse and toxicity.
合成方法
4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide can be synthesized using a two-step reaction process. The first step involves the condensation of 4-fluoroaniline and 4-methylthioacetophenone to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. The second step involves the reaction of the thiazole intermediate with hydrobromic acid to form the hydrobromide salt of 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide. The yield of 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide from this synthesis method is approximately 50%.
科学研究应用
4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to have a moderate affinity for the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide a potential tool for studying the neural mechanisms underlying these processes.
属性
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S.BrH/c1-11-2-8-14(9-3-11)18-16-19-15(10-20-16)12-4-6-13(17)7-5-12;/h2-10H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPZGBZPHANMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4888391.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4888398.png)
![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B4888402.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4888417.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4888423.png)
![N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4888427.png)
![N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B4888438.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4888443.png)
![2-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2-oxazinane](/img/structure/B4888444.png)
![2-{[4-(4-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B4888455.png)

![1-(5-chloro-2-pyridinyl)-4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4888463.png)
![2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4888474.png)
![3-(4-fluorophenyl)-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888482.png)